4-[(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2-methylphthalazin-1-one
Description
Properties
IUPAC Name |
4-[(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2-methylphthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-24-18(21-22-20(24)27-13-14-8-4-3-5-9-14)12-17-15-10-6-7-11-16(15)19(26)25(2)23-17/h3-11H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUVUEKKXGQVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)CC3=NN(C(=O)C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340350 | |
| Record name | 4-[(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2-methylphthalazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210411-25-9 | |
| Record name | 4-[(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2-methylphthalazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-[(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2-methylphthalazin-1-one is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring , a benzylsulfanyl group , and a phthalazinone moiety . This unique structure contributes to its biological activity and interaction with various molecular targets.
| Property | Description |
|---|---|
| IUPAC Name | 4-[(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2-methylphthalazin-1-one |
| Molecular Formula | C17H18N4OS |
| Molecular Weight | 342.42 g/mol |
| CAS Number | Not available |
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. The specific compound under study has shown effectiveness against various bacteria and fungi. For example:
- In vitro studies demonstrated that it inhibits the growth of Staphylococcus aureus and Candida albicans, suggesting potential as an antifungal and antibacterial agent .
The mechanism of action is primarily attributed to the interaction of the triazole ring with enzymes involved in biosynthetic pathways. This interaction can lead to:
- Inhibition of enzyme activity : The triazole moiety may inhibit enzymes critical for cell wall synthesis in fungi or bacterial metabolism.
- Disruption of cellular processes : The compound may interfere with nucleic acid synthesis or protein function due to its structural features .
Study 1: Antifungal Activity
A study published in Journal of Antimicrobial Chemotherapy evaluated the antifungal activity of various triazole derivatives, including the compound . Results showed that it had a minimum inhibitory concentration (MIC) lower than that of standard antifungal drugs, indicating superior efficacy .
Study 2: Antibacterial Efficacy
In another study focusing on antibacterial properties, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. It exhibited potent activity against Escherichia coli and Pseudomonas aeruginosa, with MIC values comparable to conventional antibiotics .
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of triazole derivatives. Notable findings include:
Scientific Research Applications
Modulation of Enzyme Activity
Research indicates that compounds similar to this triazole derivative can modulate the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the metabolism of glucocorticoids and is implicated in metabolic syndrome, obesity, and type 2 diabetes. By inhibiting or modulating this enzyme, the compound may help in managing conditions associated with metabolic dysregulation .
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. This suggests that 4-[(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2-methylphthalazin-1-one could be explored for its potential as an antimicrobial agent .
Anti-inflammatory Effects
There is emerging evidence that triazole-based compounds can exert anti-inflammatory effects. These effects are particularly relevant in conditions like arthritis and other inflammatory diseases. The specific mechanisms may involve the inhibition of pro-inflammatory cytokines or pathways .
Case Study 1: Metabolic Syndrome Treatment
A study focused on the pharmacological effects of substituted triazoles demonstrated that compounds capable of inhibiting 11β-HSD1 could significantly reduce symptoms associated with metabolic syndrome. The results indicated improved insulin sensitivity and lipid profiles in animal models treated with these compounds .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various triazole derivatives against common pathogens, the compound exhibited notable efficacy against both Gram-positive and Gram-negative bacteria, along with antifungal activity. This positions it as a candidate for further development in antimicrobial therapies .
Summary of Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of triazole-phthalazinone derivatives. Below is a comparative analysis with structurally related compounds, emphasizing substituent effects, biological activities, and synthesis:
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Bioactivity
- Benzylsulfanyl vs.
- Morpholine vs. Phthalazinone: Morpholine derivatives (e.g., ) are often used to improve aqueous solubility, whereas the phthalazinone core may offer distinct hydrogen-bonding capabilities critical for target binding .
- Amino/Sulfanyl Groups: The presence of amino and sulfanyl substituents in thiazole-triazole hybrids () correlates with antitubercular activity, suggesting that electron-donating groups enhance interactions with mycobacterial enzymes .
Preparation Methods
Phthalhydrazide Formation
Phthalic anhydride (1.0 equiv) reacts with hydrazine hydrate (1.2 equiv) in refluxing ethanol (4 h) to yield phthalhydrazide. Subsequent methylation at position 2 is achieved using methyl iodide (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 80°C (12 h).
Reaction Scheme:
$$
\text{Phthalic anhydride} + \text{N}2\text{H}4 \rightarrow \text{Phthalhydrazide} \xrightarrow{\text{CH}3\text{I, K}2\text{CO}_3} \text{2-Methylphthalazin-1-one}
$$
Characterization Data
- Melting Point : 198–200°C (lit. 199–201°C).
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$) : δ 8.45 (dd, $$J = 8.5$$, 1.5 Hz, 1H, ArH), 8.32 (d, $$J = 8.5$$ Hz, 1H, ArH), 7.98 (t, $$J = 7.8$$ Hz, 1H, ArH), 7.85 (t, $$J = 7.8$$ Hz, 1H, ArH), 2.78 (s, 3H, CH$$3$$).
- IR (KBr) : 1685 cm$$^{-1}$$ (C=O stretch), 1602 cm$$^{-1}$$ (C=N stretch).
Synthesis of 5-Benzylsulfanyl-4-methyl-1,2,4-triazole
Thiosemicarbazide Intermediate
Methyl isothiocyanate (1.2 equiv) reacts with hydrazine hydrate (1.0 equiv) in methanol (4 h, reflux) to form methyl thiosemicarbazide. Cyclization under basic conditions (5% NaOH, reflux, 4 h) affords 4-methyl-1,2,4-triazole-3-thiol.
Reaction Scheme:
$$
\text{CH}3\text{NCS} + \text{N}2\text{H}_4 \rightarrow \text{Methyl thiosemicarbazide} \xrightarrow{\text{NaOH}} \text{4-Methyl-1,2,4-triazole-3-thiol}
$$
Thioetherification with Benzyl Bromide
The triazole thiol (1.0 equiv) reacts with benzyl bromide (1.2 equiv) in the presence of triethylamine (2.0 equiv) in dichloromethane (DCM) at 25°C (12 h). The product is purified via column chromatography (SiO$$_2$$, hexane:ethyl acetate = 4:1).
Reaction Scheme:
$$
\text{4-Methyl-1,2,4-triazole-3-thiol} + \text{BnBr} \rightarrow \text{5-Benzylsulfanyl-4-methyl-1,2,4-triazole}
$$
Final Coupling Reaction
The methylene-linked phthalazinone (1.0 equiv) and 5-benzylsulfanyl-4-methyl-1,2,4-triazole (1.2 equiv) are coupled using N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) in dry DMF (24 h, 25°C). The crude product is recrystallized from ethanol to yield the target compound in 65% purity, with further purification via preparative HPLC (C18 column, acetonitrile:water = 70:30).
Reaction Scheme:
$$
\text{4-(Methylenephthalazinone)} + \text{Triazole derivative} \xrightarrow{\text{DCC}} \text{Target Compound}
$$
Spectroscopic Characterization
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.52 (d, $$J = 8.4$$ Hz, 1H, ArH), 8.31 (d, $$J = 8.4$$ Hz, 1H, ArH), 7.65–7.28 (m, 5H, Bn), 4.45 (s, 2H, CH$$2$$), 3.98 (s, 3H, CH$$3$$), 2.76 (s, 3H, CH$$3$$).
- $$^{13}$$C NMR (100 MHz, CDCl$$3$$) : δ 167.8 (C=O), 152.3 (C=N), 140.1–125.8 (ArC), 72.4 (CH$$2$$), 45.3 (CH$$3$$), 22.1 (CH$$3$$).
- HRMS (ESI) : m/z calcd. for C$${20}$$H$${18}$$N$$_4$$OS [M+H]$$^+$$: 378.1152; found: 378.1149.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise Coupling | 65 | 98 | Minimal byproducts |
| One-Pot Cyclization | 52 | 85 | Reduced steps |
| Microwave-Assisted | 70 | 97 | Rapid reaction time (2 h) |
Microwave-assisted synthesis (100°C, 150 W, 2 h) significantly improves yield but requires specialized equipment.
Q & A
Q. Q1. What are the key synthetic challenges and optimal reaction conditions for preparing 4-[(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2-methylphthalazin-1-one?
The synthesis involves multi-step reactions, including:
- Oxadiazole or triazole ring formation using dehydrating agents like acetic anhydride or POCl₃ under reflux (80–100°C) .
- Coupling reactions between the triazole and phthalazinone moieties, requiring inert solvents (DMF, ethanol) and catalysts (KOH, H₂SO₄) to facilitate nucleophilic substitution .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.
Key challenges include controlling regioselectivity during heterocycle formation and minimizing side reactions (e.g., over-oxidation).
Q. Q2. Which spectroscopic methods are most effective for characterizing this compound?
- NMR (¹H/¹³C) : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–3.0 ppm). Triazole sulfur and nitrogen atoms induce deshielding effects .
- FTIR : Confirm C=S (1050–1250 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- Mass spectrometry (HRMS) : Validate molecular ion peaks with <5 ppm error .
Advanced Synthetic and Mechanistic Questions
Q. Q3. How can computational methods (e.g., DFT) resolve ambiguities in the compound’s electronic structure or reactivity?
- DFT calculations (B3LYP/6-31G* basis set) predict charge distribution, HOMO-LUMO gaps, and reactive sites. For example, the benzylsulfanyl group’s electron-withdrawing effects can lower the LUMO, enhancing electrophilic reactivity .
- Molecular docking identifies potential binding interactions with biological targets (e.g., enzymes), guiding SAR studies .
Q. Q4. What strategies address contradictions in reported biological activity data for this compound?
- Dose-response validation : Replicate assays (e.g., antimicrobial IC₅₀) with standardized protocols (CLSI guidelines) .
- Control experiments : Use positive/negative controls (e.g., known inhibitors) to rule out assay interference .
- Meta-analysis : Compare data across studies, adjusting for variables like solvent (DMSO vs. water) or cell line variability .
Stability and Physicochemical Properties
Q. Q5. How can researchers determine the solubility and stability of this compound under experimental conditions?
- Solubility screening : Test in polar (DMSO, ethanol) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λmax ~250–300 nm) .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., sulfoxide derivatives) indicate oxidation susceptibility .
Q. Q6. What experimental designs ensure reproducibility in pharmacological studies?
- Randomized block designs : Assign treatments randomly within blocks to control for environmental variability (e.g., cell culture batches) .
- Dose standardization : Use molarity-based concentrations instead of mass/volume to account for molecular weight differences .
Mechanistic and Functional Studies
Q. Q7. What methodologies elucidate the compound’s mechanism of action in biological systems?
- Enzyme inhibition assays : Measure kinetic parameters (Km, Vmax) via spectrophotometry (e.g., NADH depletion at 340 nm) .
- Fluorescence microscopy : Tag cellular targets (e.g., tubulin) with GFP to visualize binding in real-time .
Q. Q8. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Scaffold modification : Replace the benzylsulfanyl group with electron-rich (e.g., methoxy) or bulky substituents to test steric/electronic effects .
- In silico screening : Use QSAR models to predict bioactivity of derivatives before synthesis .
Data Interpretation and Validation
Q. Q9. What statistical approaches validate experimental results in heterogeneous datasets?
Q. Q10. How should researchers resolve discrepancies between computational predictions and experimental outcomes?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
